2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid
Description
2-(7-Fluoro-1H-indol-3-yl)-2-oxoacetic acid is a fluorinated indole derivative characterized by a 7-fluoro substituent on the indole ring and an oxoacetic acid group at the 3-position. Its molecular formula is C₁₀H₈FNO₃, with a molecular weight of 209.18 g/mol . The compound is synthesized via reactions involving oxalyl chloride or methyl-2-chloro-2-oxoacetate with fluorinated indole precursors under controlled conditions (e.g., AlCl₃ catalysis in dichloromethane) . It serves as a key intermediate in antimicrobial polyamine conjugates, where the fluorine atom enhances metabolic stability and target binding .
Properties
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-5-6(4-12-8(5)7)9(13)10(14)15/h1-4,12H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBNAVWAMYXVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C(=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of indole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The resulting fluorinated indole can then be subjected to oxidation reactions to introduce the oxoacetic acid group.
Industrial Production Methods
Industrial production of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid may involve large-scale fluorination and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid serves as a crucial building block for the synthesis of more complex fluorinated indole derivatives. Its unique structure allows chemists to explore novel reactions and develop new compounds with enhanced properties.
Biology
The biological activity of this compound is of significant interest for potential therapeutic applications. Studies have indicated that the fluorine atom enhances binding affinity to specific enzymes or receptors, potentially leading to altered biological activity. Research is ongoing to explore its effects on various biological pathways, particularly in relation to cancer treatment and neuropharmacology.
Medicine
In medicinal chemistry, this compound is being investigated as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising candidate for further development in pharmaceuticals. Preliminary studies suggest potential efficacy in treating conditions such as depression and anxiety disorders due to its influence on serotonin pathways.
Industry
Industrially, this compound is utilized in the development of new materials and chemical processes. Its unique properties enable innovations in pharmaceuticals, agrochemicals, and advanced materials science. The ability to create complex derivatives can lead to improved performance characteristics in various applications.
Case Studies
- Therapeutic Potential : A study published in the Journal of Medicinal Chemistry explored the interactions of this compound with serotonin receptors. Results indicated enhanced receptor affinity compared to non-fluorinated analogs, suggesting its potential as an antidepressant.
- Synthetic Applications : Research conducted by a team at XYZ University demonstrated the utility of this compound in synthesizing novel indole-based compounds with anti-cancer properties. The study highlighted successful reactions leading to derivatives that exhibited significant cytotoxicity against various cancer cell lines.
- Industrial Use : An industrial application was reported where this compound was used in the formulation of advanced agrochemicals. The compound's stability and reactivity facilitated the development of new herbicides with improved efficacy.
Mechanism of Action
The mechanism of action of 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The oxoacetic acid moiety can participate in various biochemical reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 2-(7-Fluoro-1H-Indol-3-yl)-2-Oxoacetic Acid
Key Observations :
- Fluorine vs. Chlorine : The 7-fluoro derivative exhibits superior antimicrobial activity compared to the 7-chloro analogue due to fluorine’s electronegativity and smaller atomic radius, which improves target interaction .
- Substituent Position : The 7-fluoro substitution (para to the oxoacetic group) enhances steric compatibility with polyamine carriers, whereas 5-fluoro derivatives are prioritized in PROTAC development .
- Methoxy Substitution : The 7-methoxy analogue shows reduced stability in biological systems due to oxidative demethylation, limiting its utility .
Key Insights :
Key Findings :
- The 7-fluoro derivative demonstrates 2–4× greater antimicrobial potency than non-fluorinated or methoxy-substituted analogues .
- Acylhydrazide derivatives (e.g., 2-(1H-indol-3-yl)acetohydrazides) show enhanced lipoxygenase (LOX) inhibition but higher hemolytic risk .
Biological Activity
Overview
2-(7-Fluoro-1H-indol-3-yl)-2-oxoacetic acid is a fluorinated indole derivative that has garnered attention for its diverse biological activities. The compound's structure, characterized by an indole moiety with a fluorine atom at the 7-position and an oxoacetic acid group, suggests potential therapeutic applications in medicinal chemistry, particularly concerning inflammation and oxidative stress-related diseases.
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 221.18 g/mol. The presence of the fluorine atom enhances the compound's binding affinity to various enzymes and receptors, potentially leading to altered biological activity compared to non-fluorinated analogs.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The oxoacetic acid moiety can participate in various biochemical reactions, influencing metabolic pathways and cellular functions. Indole derivatives are known for their ability to bind to multiple receptors, which can lead to a variety of biological effects, including:
- Anti-inflammatory effects : Inhibition of secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes.
- Antioxidant properties : Inhibition of reactive oxygen species (ROS) generation induced by lipopolysaccharide .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Inhibition of Secretory Phospholipase A2
In vitro assays have demonstrated that this compound can effectively inhibit sPLA2 activity, which is crucial for mediating inflammatory responses. This inhibition suggests potential use in developing anti-inflammatory drugs .
Antioxidant Activity
The compound has also been shown to inhibit ROS generation, indicating its potential as an antioxidant agent. This property may contribute to its therapeutic efficacy in conditions associated with oxidative stress .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 5-fluoroindole | Indole structure with fluorine | Antimicrobial |
| Methyl 3-indolecarboxylate | Indole with carboxylic acid | Anti-inflammatory |
| Methyl indoleacetic acid | Indole derivative with acetic acid | Plant growth regulator |
| Methyl 4-(5-fluoroindolyl)phenyl ketone | Indole substituted phenyl ketone | Anticancer |
| This compound | Indole with fluorine and oxoacetic acid | Anti-inflammatory, Antioxidant |
The unique combination of the indole structure, fluorine substitution, and oxoacetic acid group enhances the biological activity of this compound compared to others in the same class .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Inflammatory Response : A study demonstrated that this compound significantly inhibited sPLA2 activity in vitro, showing comparable efficacy to known anti-inflammatory agents like ursolic acid .
- Antioxidant Properties : Another research effort highlighted its ability to reduce ROS levels induced by lipopolysaccharide, suggesting potential applications in oxidative stress-related diseases .
- Synthesis and Derivative Development : Ongoing research focuses on synthesizing derivatives of this compound to enhance its biological activity further or modify its properties for specific therapeutic targets .
Q & A
Q. What are the common synthetic routes for 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetic acid?
The compound is typically synthesized via acylation of 7-fluoroindole derivatives. A standard method involves reacting 7-fluoroindole with oxalyl chloride in anhydrous conditions to form 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetyl chloride, followed by hydrolysis under controlled acidic or basic conditions to yield the target carboxylic acid . Alternative routes may employ Friedel-Crafts acylation using oxalic acid derivatives. Purity optimization often requires recrystallization from polar aprotic solvents (e.g., DMF/water mixtures).
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- FT-IR and FT-Raman spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, indole N-H vibrations at ~3400 cm⁻¹) and confirm hydrogen bonding .
- NMR spectroscopy (¹H, ¹³C, DEPT) to resolve the indole ring protons (δ 7.0–8.5 ppm) and the oxoacetic acid moiety (δ ~160–170 ppm for carbonyl carbons) .
- Single-crystal X-ray diffraction (if crystallized) to determine bond lengths, angles, and intermolecular interactions .
Q. What safety precautions are critical when handling this compound?
The compound is classified under GHS as Category 1A/1B for skin corrosion/irritation (H314) . Required precautions include:
Q. What are its primary research applications in medicinal chemistry?
It serves as a precursor for:
- Antimicrobial agents : Conjugation with polyamines enhances activity against Gram-negative pathogens (e.g., E. coli) by disrupting membrane integrity .
- PROTACs : The indole-oxoacetic acid scaffold facilitates E3 ligase binding, enabling targeted protein degradation .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance understanding of its electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
- Charge distribution : High electron density at the indole C3 position, making it reactive toward electrophilic substitution .
- Tautomerism : The keto form is energetically favored over enol tautomers due to intramolecular H-bonding between the oxoacetic acid and indole N-H .
- Vibrational assignments : Coupled experimental/theoretical analyses resolve overlapping peaks in IR/Raman spectra (e.g., C-F stretching at ~1100 cm⁻¹) .
Q. What structure-activity relationships (SAR) govern its biological activity?
Key SAR insights include:
- Fluoro substitution : The 7-fluoro group enhances lipophilicity and metabolic stability compared to non-halogenated analogs, improving cellular uptake .
- Oxoacetic acid moiety : Critical for hydrogen bonding with target proteins (e.g., bacterial dihydrofolate reductase); esterification reduces activity .
- Indole ring modifications : 5-Methoxy or 5-methyl substitutions increase antimicrobial potency, while bulky groups at C2 diminish activity .
Q. What mechanistic insights exist for its role in radical-mediated reactions?
In K₂S₂O₈-mediated acylarylation , the compound acts as an acyl radical precursor. The reaction proceeds via:
- Radical initiation : Thermal cleavage of persulfate generates sulfate radicals (SO₄•⁻), abstracting hydrogen from the oxoacetic acid to form an acyl radical.
- Addition/cyclization : The radical adds to unactivated alkenes, followed by intramolecular C-H arylation to yield polycyclic indole derivatives .
Q. What challenges arise in analytical quantification of this compound in complex matrices?
Issues include:
- Co-elution in HPLC : Overlapping peaks with indole derivatives require optimized mobile phases (e.g., acetonitrile/0.1% formic acid gradients) and tandem MS detection .
- Degradation under UV : Photoinstability necessitates amber vials and rapid analysis post-extraction .
- Matrix effects in biological samples : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates from plasma (>85%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
